13-Tetradecyn-1-OL

Catalog No.
S1512596
CAS No.
18202-12-5
M.F
C14H26O
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Tetradecyn-1-OL

CAS Number

18202-12-5

Product Name

13-Tetradecyn-1-OL

IUPAC Name

tetradec-13-yn-1-ol

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1,15H,3-14H2

InChI Key

JIWKICJAFBYQIA-UHFFFAOYSA-N

SMILES

C#CCCCCCCCCCCCCO

Synonyms

13-TETRADECYN-1-OL

Canonical SMILES

C#CCCCCCCCCCCCCO

Use in Pheromone Synthesis

The Specific Scientific Field: The specific scientific field for this application is Chemistry, specifically the synthesis of pheromones used in pest control .

A Comprehensive and Detailed Summary of the Application: 13-Tetradecyn-1-OL is used in the synthesis of (Z/E)-11-tetradecen-1-ol, a component of the sex pheromone of the European corn borer, Ostrinia nubilalis . This pheromone is used as an attractant to trap corn pests .

A Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of the sex pheromone of the European corn borer starts with a cheap 11-undecanoic acid. This acid is reduced with LiAlH4 to produce bromhydrin 3. Then, reaction of 3 with triphenylphosphine gives (11-hydroxyundecyl)triphenylphosphonium bromide 4. A double bond is constructed using a Wittig reaction. Propionaldehyde and (11-hydroxyundecyl)triphenylphosphonium bromide react to give a mixture of geometric isomers (Z/E)-11-tetradecen-1-ols 5 and 6, acetylation of which gives the Z-isomer with an impurity of the E-isomer (94:6 ratio) .

A Thorough Summary of the Results or Outcomes Obtained: The synthetic method reported for 11-tetradecen-1-ol acetate achieved a 34.8% overall yield . This method is considered cheaper and simpler compared to previous methods .

Use in Lipidome Imaging

The Specific Scientific Field: The specific scientific field for this application is Biochemistry, specifically in the detection and cellular visualization of lipid-modified proteins .

A Comprehensive and Detailed Summary of the Application: 13-Tetradecyn-1-OL is used in the synthesis of ω-Alkynyl fatty acids, which are used for detection and cellular visualization of lipid-modified proteins . These lipid-modified proteins play crucial roles in cellular processes, and their visualization can provide valuable insights into cellular functions .

A Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of ω-Alkynyl fatty acids starts with a cheap 11-undecanoic acid. This acid is reduced with LiAlH4 to produce bromhydrin 3. Then, reaction of 3 with triphenylphosphine gives (11-hydroxyundecyl)triphenylphosphonium bromide 4. A double bond is constructed using a Wittig reaction. Propionaldehyde and (11-hydroxyundecyl)triphenylphosphonium bromide react to give a mixture of geometric isomers .

A Thorough Summary of the Results or Outcomes Obtained: The synthetic method reported for ω-Alkynyl fatty acids is considered cheaper and simpler compared to previous methods . This method allows for the detection and visualization of lipid-modified proteins, providing a valuable tool for studying cellular processes .

13-Tetradecyn-1-OL is an organic compound with the molecular formula C14H26O. It is classified as a long-chain alkyne alcohol, notable for its structural features, which include a triple bond between the 13th and 14th carbon atoms and a hydroxyl group (-OH) at the first carbon position. This compound is typically a colorless to pale yellow liquid and is recognized for its applications in both scientific research and industrial synthesis.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate and Jones reagent.
  • Reduction: The triple bond can be reduced to a double bond or single bond using catalysts like palladium on carbon or Lindlar’s catalyst.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Major Products from Reactions

  • Oxidation: Aldehydes or ketones.
  • Reduction: Alkenes or alkanes.
  • Substitution: Alkyl halides or tosylates.

In biological contexts, 13-Tetradecyn-1-OL serves as a probe for studying enzyme-catalyzed reactions involving alkyne substrates. Its unique structure allows it to interact with various biological molecules, potentially influencing enzymatic activities and metabolic pathways. The compound's interactions are primarily facilitated through hydrogen bonding due to the hydroxyl group and the reactivity of the triple bond.

The synthesis of 13-Tetradecyn-1-OL typically involves several key steps:

  • Starting Material: The process often begins with a long-chain alkyne, such as 1-dodecyne.
  • Hydroboration-Oxidation: The alkyne undergoes hydroboration followed by oxidation to introduce the hydroxyl group. This involves adding borane (BH3), followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
  • Purification: The resultant product is purified through distillation or chromatography to achieve high purity levels.

In industrial settings, similar synthetic routes may be employed but optimized for larger-scale production using continuous flow reactors and automated systems.

13-Tetradecyn-1-OL finds applications across various fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biological Research: Utilized in studies related to enzyme mechanisms and metabolic pathways.
  • Industrial Chemistry: Employed in the synthesis of specialty chemicals and materials, particularly in formulations requiring unique molecular structures.

Research into the interactions of 13-Tetradecyn-1-OL primarily focuses on its role as a substrate in enzymatic reactions. Its ability to form hydrogen bonds allows it to engage with various biological targets, thereby modulating enzyme activities and influencing biochemical pathways. Studies have also explored its potential as a signaling molecule in biological systems.

Several compounds share structural similarities with 13-Tetradecyn-1-OL, each exhibiting unique characteristics:

Compound NameMolecular FormulaUnique Features
13-Tetradecen-1-OLC14H28OContains a double bond instead of a triple bond
13-TetradecanolC14H30OSaturated analog with no double or triple bonds
11-Tetradecyn-1-OLC14H26OTriple bond located at a different position

Uniqueness of 13-Tetradecyn-1-OL

The uniqueness of 13-Tetradecyn-1-OL lies in its specific position of the triple bond, which significantly influences its reactivity and biological activity compared to its analogs. This structural characteristic allows it to serve distinct roles in synthetic chemistry and biological interactions.

XLogP3

5.2

Wikipedia

13-TETRADECYN-1-OL

Dates

Modify: 2024-04-14

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